3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC17539322
Molecular Formula: C12H8ClN5O
Molecular Weight: 273.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClN5O |
|---|---|
| Molecular Weight | 273.68 g/mol |
| IUPAC Name | 3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H8ClN5O/c13-8-4-7(5-15-6-8)11-17-10-9(2-1-3-16-10)12(19)18(11)14/h1-6H,14H2 |
| Standard InChI Key | YNYXFTQWLYMIOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC(=CN=C3)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one backbone, comprising a pyrimidine ring fused to a pyridine moiety at positions 2 and 3. At position 2, a 5-chloropyridin-3-yl substituent introduces steric and electronic effects, while the amino group at position 3 enhances hydrogen-bonding potential. This configuration aligns with synthetic strategies for related pyrido-pyrimidines, where substituents are strategically placed to modulate reactivity and bioactivity .
Spectral Confirmation
Infrared (IR) spectroscopy of analogous compounds reveals key absorptions:
Nuclear magnetic resonance (NMR) data for related structures show:
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Pyridinyl protons as multiplet signals between δ 7.14–8.70 ppm .
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Chlorine-induced deshielding in adjacent carbons (¹³C NMR δ 120–140 ppm) .
Synthetic Methodologies
One-Pot Multicomponent Approaches
The synthesis of pyrido[2,3-d]pyrimidines often employs one-pot reactions, as demonstrated by Saglam and Turgut using Bi(OTf)₃ catalysis . While their work focused on 6-amino-1,3-dimethyluracil derivatives, analogous routes could adapt:
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Condensation: 5-Chloronicotinaldehyde and 2-aminopyridine-3-carbonitrile in dimethylformamide (DMF).
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Cyclization: Catalyzed by Bi(OTf)₃ (5 mol%) at 80°C for 6–8 hours .
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
Alternative Pathways
Abdelriheem et al. synthesized thieno[2,3-b]pyridines via enolate intermediates , suggesting potential adaptations:
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Intermediate 1: Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate .
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Cyclocondensation: With chloroacetonitrile or ethyl chloroacetate to form thieno-pyridines .
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Functionalization: Post-cyclization halogenation or amination to install the 5-chloropyridinyl and amino groups.
Pharmacological Activities
Antimicrobial Properties
Chlorine substituents in heterocycles correlate with Gram-positive antibacterial activity . The compound’s lipophilic chloro group likely improves membrane penetration, a critical factor in combating resistant pathogens.
Anti-Inflammatory Effects
Amino-pyridines demonstrate COX-2 selectivity in preclinical models . Molecular docking studies suggest the pyrido-pyrimidine core could occupy the COX-2 active site, with the chloro group stabilizing hydrophobic interactions.
Physicochemical Properties
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (4.6 × 250 mm, 5 μm).
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Mobile Phase: Acetonitrile:water (70:30) + 0.1% trifluoroacetic acid.
Mass Spectrometry
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